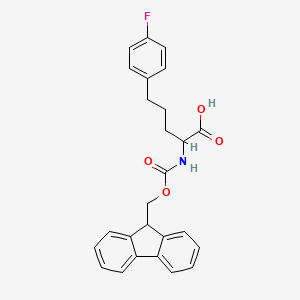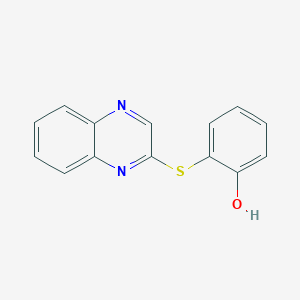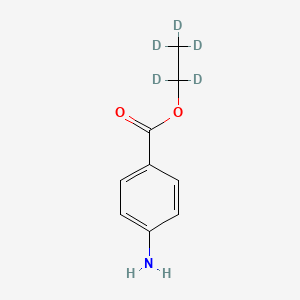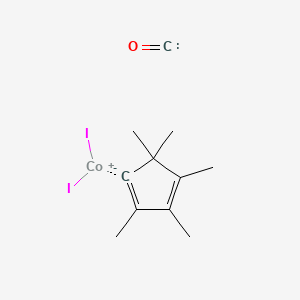
Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) is an organometallic compound with the formula [Co(C5(CH3)5)(CO)I2]. It is a red solid that is soluble in organic solvents . This compound is primarily used as a transition metal catalyst in organic synthesis, facilitating a variety of chemical reactions .
Méthodes De Préparation
The preparation of Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) typically involves the following steps :
Reaction of pentamethylcyclopentadienyl lithium (CpLi) with cobalt iodide (CoI2): This reaction generates pentamethylcyclopentadienyl cobalt compound [Co(C5(CH3)5)I2].
Reaction with carbon monoxide (CO): The above compound is then reacted with carbon monoxide under appropriate conditions to produce Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III).
Analyse Des Réactions Chimiques
Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) undergoes several types of chemical reactions, including :
Oxidation: It can catalyze the oxidation of olefins.
Carbonylation: It facilitates the carbonylation of carboxylic acids and alcohols.
Activation of C-H bonds: This compound is also involved in the activation of C-H bonds.
Common reagents and conditions used in these reactions include organic solvents like benzene and inert gas atmospheres such as nitrogen or argon . The major products formed from these reactions depend on the specific substrates and conditions used.
Applications De Recherche Scientifique
Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis, facilitating various reactions such as oxidation, carbonylation, and C-H bond activation.
Biology and Medicine:
Mécanisme D'action
The mechanism by which Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) exerts its effects involves its role as a catalyst. It facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. The molecular targets and pathways involved depend on the specific reaction being catalyzed, such as the activation of C-H bonds or the carbonylation of carboxylic acids .
Comparaison Avec Des Composés Similaires
Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) can be compared with other similar organometallic compounds, such as:
- Carbonyldiiodo(pentamethylcyclopentadienyl)rhodium(III)
- Carbonyldiiodo(pentamethylcyclopentadienyl)iridium(III)
These compounds share similar structures and catalytic properties but differ in their specific reactivity and applications. The uniqueness of Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) lies in its specific catalytic activity and the types of reactions it can facilitate .
Propriétés
Formule moléculaire |
C11H15CoI2O |
|---|---|
Poids moléculaire |
475.98 g/mol |
InChI |
InChI=1S/C10H15.CO.Co.2HI/c1-7-6-10(4,5)9(3)8(7)2;1-2;;;/h1-5H3;;;2*1H/q-1;;+3;;/p-2 |
Clé InChI |
FWLQULRYVVJQCB-UHFFFAOYSA-L |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.[C]=O.[Co+](I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
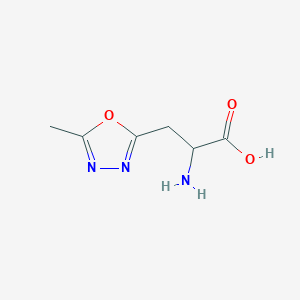

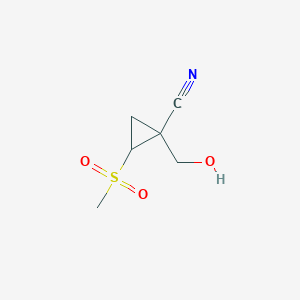

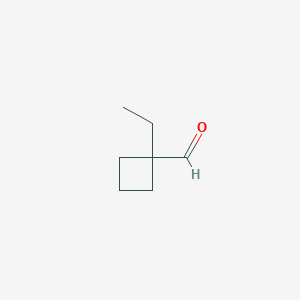

![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
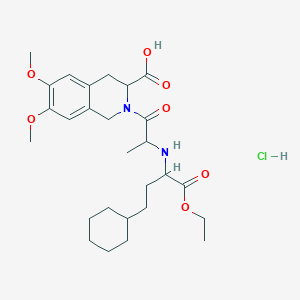
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)
